molecular formula C3H9NO B028203 3-Amino-1-propanol-d4 CAS No. 173547-44-9

3-Amino-1-propanol-d4

Cat. No.: B028203
CAS No.: 173547-44-9
M. Wt: 79.13 g/mol
InChI Key: WUGQZFFCHPXWKQ-LNLMKGTHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1-propanol-d4: is a deuterated form of 3-Amino-1-propanol, a primary amine and alcohol. The deuterium atoms replace the hydrogen atoms in the molecule, making it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for 3-Amino-1-propanol-d4 are not extensively documented, but they likely involve similar synthetic routes with the incorporation of deuterium through specific reagents or conditions.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: Reduction reactions are less common for this compound due to its primary amine and alcohol functional groups.

    Substitution: It can undergo substitution reactions, particularly involving the amino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: Potential products include aldehydes or carboxylic acids.

    Substitution: Products can include various substituted amines or alcohols.

Comparison with Similar Compounds

  • 4-Amino-1-butanol
  • 5-Amino-1-pentanol
  • 6-Amino-1-hexanol
  • Ethanolamine
  • Triethylamine

Comparison:

  • 4-Amino-1-butanol: Similar structure but with an additional carbon atom, making it slightly more hydrophobic.
  • 5-Amino-1-pentanol and 6-Amino-1-hexanol: Longer carbon chains increase hydrophobicity and decrease solubility in water.
  • Ethanolamine: Shorter chain, making it more hydrophilic and less sterically hindered.
  • Triethylamine: Tertiary amine, significantly different in reactivity and steric properties.

3-Amino-1-propanol-d4 is unique due to its deuterium atoms, which make it particularly useful in NMR spectroscopy and other isotopic studies.

Properties

IUPAC Name

3-amino-2,2,3,3-tetradeuteriopropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO/c4-2-1-3-5/h5H,1-4H2/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUGQZFFCHPXWKQ-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CO)C([2H])([2H])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

79.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-1-propanol-d4
Reactant of Route 2
3-Amino-1-propanol-d4
Reactant of Route 3
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Reactant of Route 4
3-Amino-1-propanol-d4
Reactant of Route 5
3-Amino-1-propanol-d4
Reactant of Route 6
3-Amino-1-propanol-d4

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